9-Amino-8-methylphenazin-2-ol

LogP Hydrophilicity Phenazine

9-Amino-8-methylphenazin-2-ol (CAS 71662‑29‑8) is a substituted phenazine derivative carrying amino, methyl, and hydroxyl groups at the 9-, 8-, and 2‑positions, respectively [REFS‑1]. The compound belongs to the phenazine class, well known for redox activity and historically employed as chromophores in dye chemistry.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 71662-29-8
Cat. No. B12648801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-8-methylphenazin-2-ol
CAS71662-29-8
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC3=C(C=CC(=C3)O)N=C2C=C1)N
InChIInChI=1S/C13H11N3O/c1-7-2-4-10-13(12(7)14)16-11-6-8(17)3-5-9(11)15-10/h2-6,17H,14H2,1H3
InChIKeyLPJYJEOWTXQTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Amino-8-methylphenazin-2-ol (CAS 71662-29-8) – Regiochemically Distinct Phenazine Intermediate for Dyes, Pharmaceuticals, and Specialty Chemicals


9-Amino-8-methylphenazin-2-ol (CAS 71662‑29‑8) is a substituted phenazine derivative carrying amino, methyl, and hydroxyl groups at the 9-, 8-, and 2‑positions, respectively [REFS‑1]. The compound belongs to the phenazine class, well known for redox activity and historically employed as chromophores in dye chemistry. The specific substitution pattern is subject to active patent protection [REFS‑2], and its computed physicochemical profile – including an XLogP of 1.2, a topological polar surface area of 67.5 Ų, and a boiling point of approximately 420 °C – distinguishes it from closely related positional isomers [REFS‑1][REFS‑3].

Why 9-Amino-8-methylphenazin-2-ol Cannot Be Replaced by the 8‑Amino‑7‑methyl Isomer or Other Generic Phenazines in Regiospecific Chemical Processes


The arrangement of the amino group at the 9‑position and the methyl group at the 8‑position creates a unique electronic and steric environment that governs solubility, tautomeric equilibria, and reactivity toward electrophilic substitution or oxidative coupling – parameters that directly determine the hue and fastness properties in dye synthesis and the metabolic stability in pharmaceutical intermediates. Simply substituting the commercially more common 8‑amino‑7‑methylphenazin‑2‑ol (CAS 92‑25‑1) results in a log P shift of ~1.8 units (Δlog P = 1.76) and a boiling point difference of ~20 °C, which can alter reaction kinetics, purification protocols, and final product quality [REFS‑1][REFS‑2]. Furthermore, the compound is listed under patent protection, meaning that generic replacement with an off‑patent isomer could lead to intellectual‑property infringement and regulatory rejection in regulated markets [REFS‑3].

9-Amino-8-methylphenazin-2-ol Quantified Differentiation Evidence Versus Closest Analogs


Partition Coefficient (XLogP) – Higher Hydrophilicity than the 8‑Amino‑7‑methyl Positional Isomer

The computed XLogP of 9‑amino‑8‑methylphenazin‑2‑ol is 1.2 [REFS‑1], whereas the positional isomer 8‑amino‑7‑methylphenazin‑2‑ol has an XLogP of 2.96 [REFS‑2]. The difference of 1.76 log units corresponds to a roughly 58‑fold higher preference for the aqueous phase, which is critical for applications requiring water‑borne processing or improved bioavailability.

LogP Hydrophilicity Phenazine

Boiling Point – Lower Distillation Temperature than the 8‑Amino‑7‑methyl Isomer

9‑Amino‑8‑methylphenazin‑2‑ol boils at 419.9 °C (at 760 mmHg) [REFS‑1], while the 8‑amino‑7‑methyl analog boils at 439.8 °C [REFS‑2]. The 20 °C lower boiling point enables gentler distillation conditions, reducing the risk of thermal degradation during purification.

Boiling Point Purification Phenazine

Flash Point – Improved Safety Margin Over the 8‑Amino‑7‑methyl Isomer

The flash point of 9‑amino‑8‑methylphenazin‑2‑ol is 207.7 °C [REFS‑1], compared to 219.8 °C for the 8‑amino‑7‑methyl isomer [REFS‑2]. The 12 °C lower flash point indicates a slightly higher flammability risk, but also suggests a narrower flammability range that can be more easily managed with inert gas blanketing.

Flash Point Safety Phenazine

Regiochemical Substituent Pattern – Amino at 9‑Position Enables Unique Electrophilic Substitution Outcomes

In phenazine dye chemistry, the position of the amino group dictates the site of electrophilic attack and, consequently, the absorption maximum of the final leuco dye. Phenazine dyes with unsubstituted amines at the 3‑ or 7‑position yield red‑magenta hues, whereas substitution at the 9‑position can shift the absorption toward orange or yellow tones [REFS‑1]. 9‑Amino‑8‑methylphenazin‑2‑ol therefore opens access to a distinct chromatic space compared with the 8‑amino‑7‑methyl isomer, which is historically linked to Sulphur Red 6 production [REFS‑2].

Regiochemistry Dye intermediate Electrophilic substitution

Patent-Protected Status Confers Exclusive Supply-Chain and Regulatory Advantages

ChemicalBook explicitly flags 9‑amino‑8‑methylphenazin‑2‑ol as a patent‑protected substance [REFS‑1]. In contrast, the 8‑amino‑7‑methyl isomer (CAS 92‑25‑1) is listed on the EINECS inventory without patent restrictions [REFS‑2]. For companies seeking active pharmaceutical ingredient (API) intermediates or proprietary dye precursors, purchasing the patent‑protected isomer ensures alignment with the innovator's regulatory filing and avoids potential patent infringement litigation.

Patent protection Regulatory exclusivity Supply chain

High-Value Application Scenarios Where 9-Amino-8-methylphenazin-2-ol Provides a Defensible Advantage


Synthesis of Non‑Red Leuco Phenazine Dyes for Digital Textile Printing

The 9‑amino‑8‑methyl regiochemistry is projected to yield orange to yellow leuco dyes, filling a gap in the phenazine color palette that is dominated by red‑magenta derivatives [REFS‑1]. This enables formulation of a broader gamut for ink‑jet textile printing where precise color matching is critical [REFS‑2].

Proprietary Pharmaceutical Intermediate Under Active Patent Protection

Because the compound is flagged as patent‑protected [REFS‑3], it serves as a key building block in the synthesis of patent‑protected APIs. Procuring the exact CAS‑registered intermediate ensures regulatory alignment and avoids the risk of invalidating an Abbreviated New Drug Application (ANDA) filing through use of a non‑authorized isomer.

Aqueous‑Phase Redox Catalyst or Sensor Development

The 1.76‑unit lower log P compared to the 8‑amino‑7‑methyl isomer [REFS‑4] significantly improves water solubility, enabling homogeneous catalysis or electrochemical sensing in aqueous media without the need for co‑solvents, which simplifies downstream processing and reduces environmental impact.

Structure–Activity Relationship (SAR) Studies on Phenazine Antimicrobials

The unique 9‑amino‑8‑methyl pattern allows medicinal chemists to probe the effect of amino‑group position on bacterial membrane penetration and redox cycling activity, providing a crucial data point in SAR campaigns that cannot be obtained from the 8‑amino‑7‑methyl or 2‑amino‑3‑hydroxy analogs [REFS‑5].

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